

Application Note: Regioselective Synthesis of 6-Bromo-4-Indanol

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Compound of Interest

Compound Name: 6-bromo-2,3-dihydro-1H-inden-4-
ol

Cat. No.: B11769860

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Executive Summary

Synthesizing 6-bromo-4-indanol directly from 4-indanol presents a significant regiochemical challenge. The hydroxyl group at position C4 is a strong ortho/para director, naturally activating positions C5 (ortho) and C7 (para) towards electrophilic aromatic substitution (EAS). Direct bromination invariably yields 7-bromo-4-indanol (major) or 5,7-dibromo-4-indanol, making the C6 (meta) position inaccessible via standard halogenation.

To overcome this, this protocol employs a Functional Group Relay Strategy. By introducing a transient directing group at the C5 position, we leverage steric and electronic vectors to force bromination at C6, followed by the excision of the directing group. This guide details the Nitro-Amine Relay Route, a robust pathway ensuring high isomeric purity.

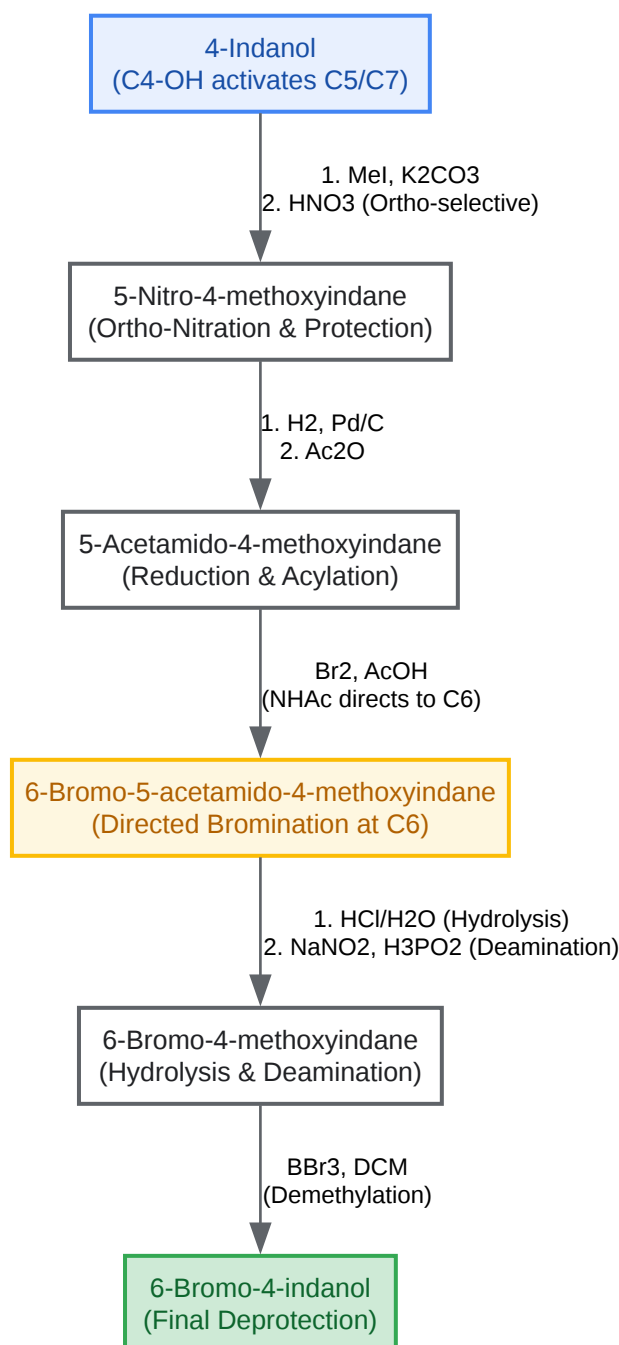
Retrosynthetic Analysis & Strategy

The synthesis relies on converting the C4-directing phenol into a scaffold where C6 becomes the most nucleophilic site.

- Blocking/Directing: Nitration is tuned to favor the ortho (C5) isomer.

- Relay Activation: The C5-nitro group is reduced to an amine and protected as an acetamide. The acetamide (at C5) directs bromination ortho to itself (C6).
- Conflict Resolution: While the C4-alkoxy group directs para to C7, the C5-acetamide directs ortho to C6. Amides generally dominate ethers in directing power, and the C6 position is electronically favored by the amide resonance.
- Excision: The directing amine is removed via diazotization/reduction (Sandmeyer-type deamination).

Synthetic Pathway Visualization



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Caption: Step-wise functional group relay to target the meta-position (C6) relative to the original hydroxyl group.

Detailed Experimental Protocols

Phase 1: Protection and Ortho-Nitration

Objective: Isolate the 5-nitro isomer. Note that nitration typically yields a mixture of 7-nitro (para) and 5-nitro (ortho). Methylation protects the phenol from oxidation.

- Methylation:
 - Dissolve 4-indanol (10.0 g, 74.5 mmol) in Acetone (150 mL).
 - Add

(1.5 eq) and Methyl Iodide (1.2 eq). Reflux for 4 hours.
 - Workup: Filter salts, concentrate, and partition between EtOAc/Water. Dry organic layer () and concentrate to yield 4-methoxyindane.
- Nitration:
 - Dissolve 4-methoxyindane in Acetic Anhydride (50 mL) and cool to 0°C.
 - Add Fuming

(1.1 eq) dropwise over 30 mins, maintaining temp <5°C.
 - Stir at 0°C for 2 hours.
 - Purification (Critical): Pour into ice water. Extract with DCM.^{[1][2]} The crude contains both 5-nitro and 7-nitro isomers.
 - Separation: Use Flash Column Chromatography (Hexane/EtOAc gradient). The 5-nitro-4-methoxyindane (ortho) typically elutes after the 7-nitro isomer due to the "ortho effect" and dipole interactions, though R_f values must be confirmed by TLC.
 - Yield Target: ~30-40% of the desired 5-nitro isomer.

Phase 2: Reduction and Directing Group Installation

Objective: Convert the nitro group into a strong ortho-director (Acetamide).

- Reduction:

- Suspend 5-nitro-4-methoxyindane (from Phase 1) in MeOH.
- Add 10% Pd/C (5 wt%) and hydrogenate (balloon pressure) for 12 h.
- Filter through Celite to obtain 5-amino-4-methoxyindane.
- Protection (Acylation):
 - Dissolve the crude amine in DCM (10 mL/g).
 - Add Triethylamine (1.5 eq) and Acetic Anhydride (1.1 eq) at 0°C.
 - Stir 2 h at RT. Wash with 1M HCl and Brine.[3]
 - Product: N-(4-methoxy-2,3-dihydro-1H-inden-5-yl)acetamide.

Phase 3: Directed Bromination (The Key Step)

Objective: Leverage the acetamide to place bromine at C6. Mechanism: The acetamide (at C5) directs ortho to C6. The methoxy (at C4) directs para to C7. The acetamide is the dominant director in this context, and C6 is sterically accessible.

- Dissolve the acetamide substrate in Glacial Acetic Acid.
- Add Bromine () (1.05 eq) dropwise at room temperature.
 - Note: Monitor by HPLC.[4] Over-bromination can occur if excess reagent is used.
- Quench with saturated aqueous (sodium bisulfite) to remove excess bromine.
- Precipitate the product by pouring into water or extract with EtOAc.[5]
- Product: N-(6-bromo-4-methoxy-2,3-dihydro-1H-inden-5-yl)acetamide.

Phase 4: Deamination and Final Deprotection

Objective: Remove the directing group and restore the phenol.

- Hydrolysis:
 - Reflux the brominated acetamide in 6M HCl/EtOH (1:1) for 4 hours to remove the acetyl group.
 - Isolate the free amine: 6-bromo-5-amino-4-methoxyindane.
- Deamination (Sandmeyer Reduction):
 - Dissolve the amine in hypophosphorous acid (, 5-10 eq) and cool to 0°C.
 - Add (1.5 eq) in minimal water dropwise (Diazotization).
 - Stir at 0°C for 30 mins, then allow to warm to RT and stir overnight. (The diazonium salt is reduced in situ by).
 - Extract with Ether. Product: 6-bromo-4-methoxyindane.
- Demethylation:
 - Dissolve intermediate in anhydrous DCM at -78°C.
 - Add (Boron Tribromide, 2.0 eq) dropwise.
 - Warm to RT and stir for 3 hours.
 - Quench carefully with MeOH/Ice.
 - Final Purification: Silica Gel Chromatography (Hexane/EtOAc).

Data Summary & Quality Control

Parameter	Specification	Method
Appearance	Off-white to pale beige solid	Visual
¹ H NMR (CDCl ₃)	Distinct meta-coupling (if any) or singlet patterns for aromatic protons at C5 and C7.	400 MHz NMR
Mass Spectrometry	[M-H] ⁻ = 211/213 (1:1 ratio for Br)	LC-MS (ESI ⁻)
Regio-purity	>98% (Absence of 5-bromo or 7-bromo isomers)	HPLC (C18 column)

Key NMR Diagnostic: In 6-bromo-4-indanol:

- H5 and H7: You should observe two aromatic signals.[2] H7 (adjacent to bridgehead) and H5 (adjacent to OH) will appear as doublets with meta coupling (Hz) or singlets depending on resolution.
- Contrast with 7-bromo isomer: Would show H5 and H6 as doublets with ortho coupling (Hz). This is the primary confirmation of success.

References

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Disclaimer: This protocol involves the use of hazardous reagents (Bromine, Boron Tribromide, Diazonium salts). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

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